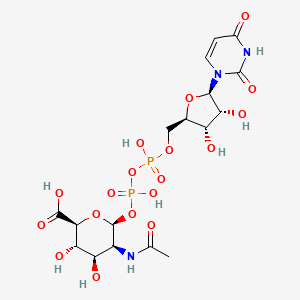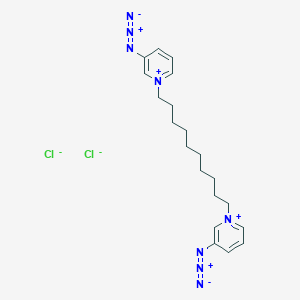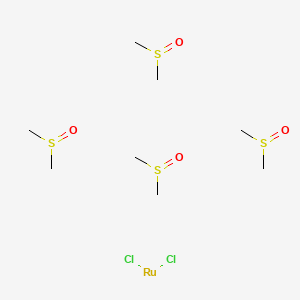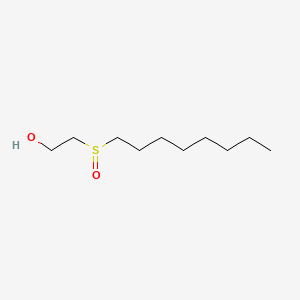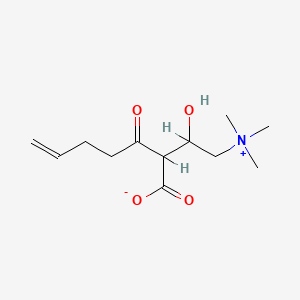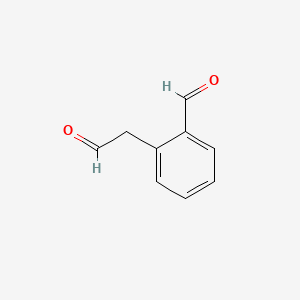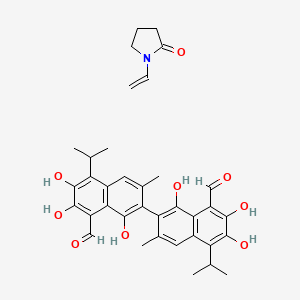
2-dehydro-3-deoxy-D-glucaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-dehydro-3-deoxy-D-glucaric acid is a glucaric acid derivative. It derives from a D-glucaric acid. It is a conjugate acid of a 2-dehydro-3-deoxy-D-glucarate(2-).
Applications De Recherche Scientifique
Metabolic Pathways and Enzymatic Studies
Dehydratases in Metabolic Processing : Dehydratases like those from Pseudomonas acidovorans play a crucial role in converting D-glucarate into 4-deoxy-5-oxoglucarate, further metabolized to 2,5-dioxovalerate, highlighting the enzymatic processes in microbial metabolism (Jeffcoat, Hassall, & Dagley, 1969).
Biocatalytic Synthesis : 2-Keto-3-deoxy-D-gluconate (KDG), derived from D-gluconate, is produced using gluconate dehydratase from Thermoproteus tenax, emphasizing its use in biocatalytic processes for synthesizing chiral 2-keto-deoxy-sugar acids, crucial in bacterial polysaccharides and cell walls (Matsubara et al., 2014).
Enzymatic Activities in the Enolase Superfamily : Studies on glucarate dehydratase from Escherichia coli and Pseudomonas putida reveal insights into the evolution of enzymatic activities and reaction mechanisms within the enolase superfamily, integral for understanding biochemical pathways (Palmer, Hubbard, & Gerlt, 1998; Gulick, Hubbard, Gerlt, & Rayment, 2001).
Production and Engineering Applications
Biosynthesis in Microorganisms : Engineering Escherichia coli for D-glucaric acid production from sucrose shows the potential of microbial pathways in synthesizing valuable chemicals, thus offering sustainable production methods (Qu et al., 2018).
Enhancing Production in E. coli : Improvements in D-glucaric acid production through increased stability and transport of myo-inositol oxygenase (MIOX) demonstrate the importance of enzyme engineering for optimizing bioproduction pathways (Shiue & Prather, 2013).
Saccharomyces cerevisiae as a Production Host : Metabolic engineering of Saccharomyces cerevisiae for high-titer glucaric acid production highlights the potential of yeast as an efficient host for bioproduction, leveraging its natural traits (Chen, Wang, Zhao, & Deng, 2018).
Chemical and Medical Applications
Redox Chemistry : The study of the CrVI/CrV-D-glucaric acid system reveals complex redox reactions and potential applications in understanding metal-organic interactions, relevant in environmental and chemical research (Mangiameli et al., 2014).
Medical Imaging : 2-Deoxy-2-18F-fluoro glucaric acid (FGA) has been explored for positron emission tomography (PET) in diagnosing myocardial infarction, showcasing the potential medical application of modified D-glucaric acid derivatives (Awasthi et al., 2022).
Propriétés
Nom du produit |
2-dehydro-3-deoxy-D-glucaric acid |
|---|---|
Formule moléculaire |
C6H8O7 |
Poids moléculaire |
192.12 g/mol |
Nom IUPAC |
(2S,3S)-2,3-dihydroxy-5-oxohexanedioic acid |
InChI |
InChI=1S/C6H8O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2,4,7,9H,1H2,(H,10,11)(H,12,13)/t2-,4-/m0/s1 |
Clé InChI |
QUURPCHWPQNNGL-OKKQSCSOSA-N |
SMILES isomérique |
C([C@@H]([C@@H](C(=O)O)O)O)C(=O)C(=O)O |
SMILES |
C(C(C(C(=O)O)O)O)C(=O)C(=O)O |
SMILES canonique |
C(C(C(C(=O)O)O)O)C(=O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




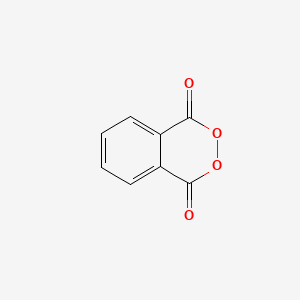

![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1209179.png)
![6-(3,4-Dimethoxyphenyl)-4-methoxy-1,3-dimethyl-8-cyclohepta[c]furanone](/img/structure/B1209183.png)
